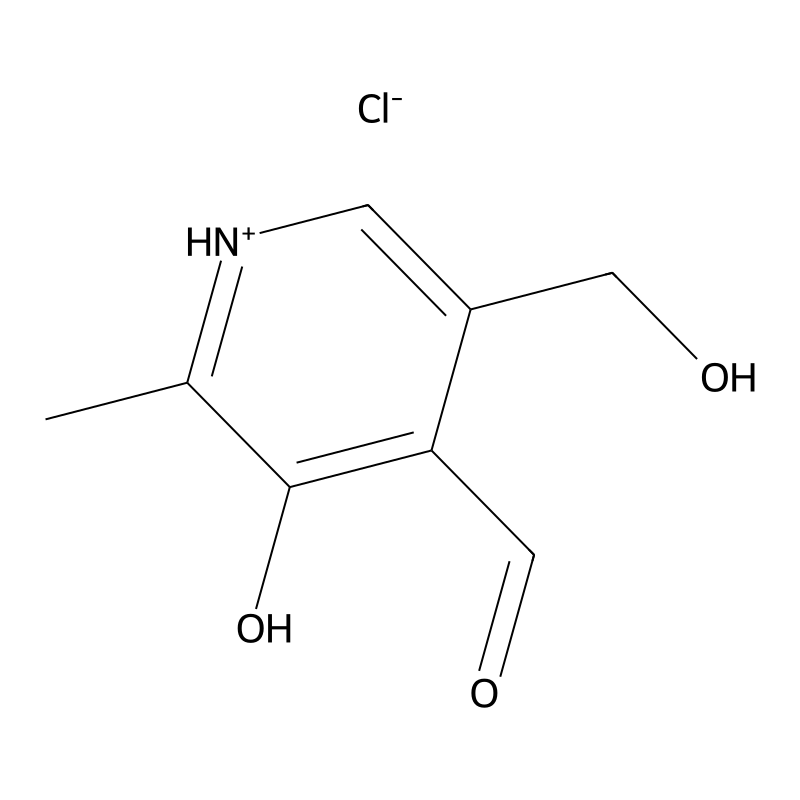

Pyridoxal hydrochloride

C8H10ClNO3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C8H10ClNO3

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Biochemical Research:

- Amino Acid Labeling and Detection: Pyridoxal hydrochloride serves as a crucial reagent in labeling amino acids for subsequent detection and identification. It reacts with specific amino acid functional groups, forming fluorescent derivatives easily distinguishable through various analytical techniques like chromatography and spectroscopy []. This application aids researchers in studying protein structure, function, and interactions.

Neurotransmitter and Sphingolipid Research:

- Investigating Neurotransmitter Synthesis: Pyridoxal hydrochloride plays a role in the enzymatic conversion of L-DOPA to dopamine, a vital neurotransmitter involved in movement, learning, and mood []. Researchers utilize this property to study dopamine metabolism and its role in various neurological disorders like Parkinson's disease.

- Sphingolipid Metabolism Analysis: Pyridoxal hydrochloride acts as a cofactor for enzymes involved in sphingolipid metabolism, a group of lipids crucial for cell membrane structure and signaling. Studying its interaction with these enzymes helps researchers understand sphingolipid-related diseases like Gaucher's disease and Krabbe disease [].

Nutritional Research:

- Vitamin B6 Deficiency Studies: Pyridoxal hydrochloride can be used as a supplement in studies investigating the effects of vitamin B6 deficiency. This allows researchers to assess the impact of B6 deficiency on various physiological processes and develop strategies to address its associated health problems [].

Cell Culture and Media Supplementation:

- Supporting Cell Growth and Metabolism: Pyridoxal hydrochloride, being a form of vitamin B6, is often included in cell culture media as it's essential for various cellular processes like amino acid metabolism and energy production. This ensures optimal growth and maintenance of cells used in various research applications [].

Drug Discovery and Development:

- Understanding Enzyme Function and Inhibition: Pyridoxal hydrochloride's role as a cofactor for various enzymes makes it valuable in drug discovery. By studying its interaction with these enzymes, researchers can identify potential drug targets and develop compounds that inhibit or modulate their activity for therapeutic purposes [].

Pyridoxal hydrochloride is the hydrochloride salt form of pyridoxal, which is a significant derivative of vitamin B6. The compound is chemically characterized by the formula and has a molar mass of approximately 203.62 g/mol. Pyridoxal itself is known as 3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinecarboxaldehyde, playing a crucial role in various biochemical processes as it is converted into pyridoxal phosphate, an essential coenzyme involved in amino acid metabolism, neurotransmitter synthesis, and other vital biological functions .

Pyridoxal hydrochloride exhibits significant biological activity as a precursor to pyridoxal phosphate, which serves as a coenzyme in numerous enzymatic reactions. These include:

- Amino Acid Metabolism: Catalyzing transamination reactions.

- Neurotransmitter Synthesis: Involved in the production of serotonin, dopamine, and gamma-aminobutyric acid.

- Sphingolipid Formation: Essential for the synthesis of sphingolipids which are vital for cell membrane structure and function .

Deficiency in pyridoxal or its derivatives can lead to neurological disorders and impaired immune function.

The synthesis of pyridoxal hydrochloride can be achieved through several methods:

- Selective Oxidation of Pyridoxine: Using hydrogen peroxide in the presence of a catalyst such as cupric bromide under mild conditions .

- Chemical Equilibrium Process: Involves converting pyridoxine hydrochloride to pyridoxal through controlled oxidation reactions .

- Refluxing with Acid Catalysts: Pyridoxine can also be converted to pyridoxal by refluxing with hydrochloric acid under specific conditions .

These methods showcase the versatility and efficiency of synthesizing this compound for pharmaceutical applications.

Pyridoxal hydrochloride is utilized in various fields:

- Pharmaceuticals: Used as a dietary supplement to treat vitamin B6 deficiency and associated disorders.

- Biochemical Research: Serves as a cofactor in enzyme assays and studies involving amino acid metabolism.

- Food Industry: Added to food products to enhance nutritional value.

- Cosmetics: Incorporated into skin care products for its potential benefits on skin health .

Research indicates that pyridoxal hydrochloride interacts with several compounds:

- Amino Acids: It forms stable complexes with amino acids, facilitating their transport and metabolism.

- Drugs: Certain medications may affect the bioavailability of pyridoxal hydrochloride or vice versa; for example, isoniazid can induce peripheral neuropathy by inhibiting vitamin B6 activity .

- Enzymes: It acts as a coenzyme for various enzymes, influencing their activity levels based on its concentration in biological systems .

These interactions highlight its importance in both metabolic pathways and pharmacological contexts.

Pyridoxal hydrochloride shares structural similarities with other compounds related to vitamin B6. Here are some notable comparisons:

| Compound | Chemical Formula | Main Function/Activity | Unique Features |

|---|---|---|---|

| Pyridoxine hydrochloride | Precursor to pyridoxal phosphate | More stable than pyridoxal; less reactive | |

| Pyridoxamine hydrochloride | Involved in amino acid metabolism | Less common; primarily acts as a precursor | |

| Pyridoxal phosphate | Active coenzyme form of vitamin B6 | Directly involved in enzymatic reactions |

Pyridoxal hydrochloride is unique due to its specific role as an aldehyde precursor that can be easily converted to its active phosphate form, making it particularly important in metabolic processes compared to its analogs .

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

GHS Hazard Statements

H302 (71.43%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (28.57%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (28.57%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (28.57%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Mechanism of Action

Vapor Pressure

Pictograms

Irritant